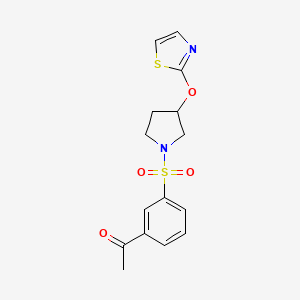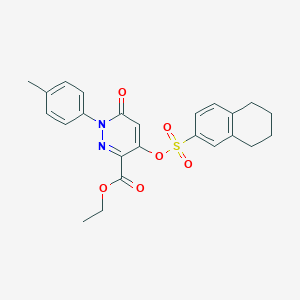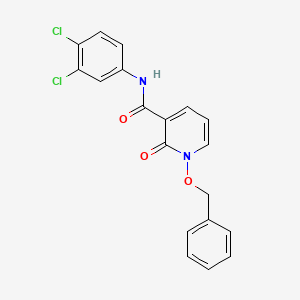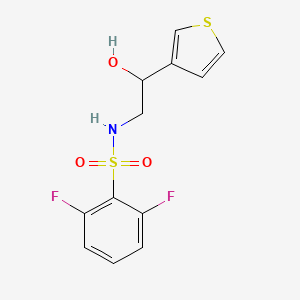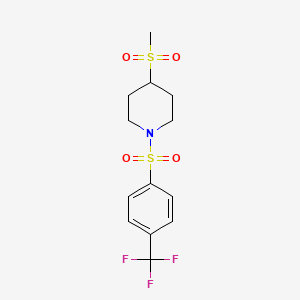
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a piperidine derivative with sulfonyl groups attached. Piperidine is a common organic compound that serves as a building block in the synthesis of many pharmaceuticals . The sulfonyl groups and the trifluoromethyl group are common functional groups in medicinal chemistry, often used to increase the lipophilicity and thus the bioavailability of a drug .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, sulfonyl groups can participate in substitution and elimination reactions, and the trifluoromethyl group can enhance the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Cyclisation Catalyst
- Research Use: Triflic acid, which includes the trifluoromethylsulfonyl group, is used as a catalyst in cyclisation processes to form pyrrolidines and homopiperidines. It's effective for creating polycyclic systems in a competitive environment where piperidines would normally form (Haskins & Knight, 2002).
Stereodynamics and Perlin Effect
- Research Use: The stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine has been studied using NMR spectroscopy. This research helps understand the molecular conformations and interactions in compounds (Shainyan et al., 2008).
Nanofiltration Membrane Development
- Research Use: Novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylsulfonyl groups, have been developed for treating dye solutions. This research aims at enhancing water flux and dye rejection capabilities of these membranes (Liu et al., 2012).
Electrophilic Activation in Synthesis
- Research Use: The combination of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for activating thioglycosides in synthesis, particularly at low temperatures. This process is valuable in the formation of diverse glycosidic linkages (Crich & Smith, 2001).
High Voltage and Safe Electrolytes for Batteries
- Research Use: Ionic liquids and sulfones, including N-butyl-methyl piperidinium bis(trifluoro-methylsulfonyl)imide, have been examined for use in lithium-ion batteries. This research focuses on improving lithium salts solvability, ionic conductivity, and electrode compatibility (Xiang et al., 2013).
Molecular Docking in Enzyme Inhibition Studies
- Research Use: Piperidine derivatives, including those with sulfonyl groups, have been synthesized and evaluated for enzyme inhibition activities. Molecular docking studies help understand the binding interactions with human proteins, demonstrating their potential as enzyme inhibitors (Khalid et al., 2014).
Propriétés
IUPAC Name |
4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCLVJPGWDLOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)
![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

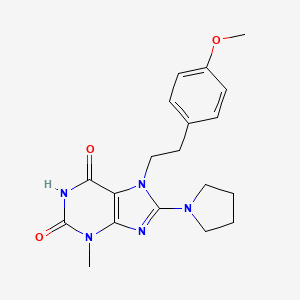
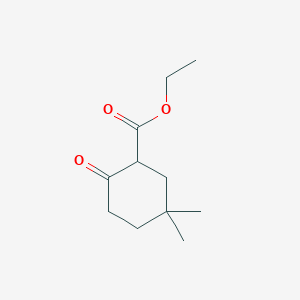
![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
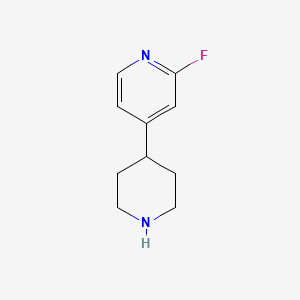
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)
